5-(trifluoromethoxy)-2,3-dihydro-1H-indole hydrochloride

muscarinic acetylcholine receptor M5 selective PAM neuropharmacology

5-(Trifluoromethoxy)-2,3-dihydro-1H-indole hydrochloride is a saturated indoline scaffold optimized for CNS drug discovery. Its -OCF3 group delivers a logP boost of ~0.9 vs. 5-F, critical for blood-brain barrier penetration. In muscarinic M5 programs, it enables >30-fold selectivity (EC50 1.16 μM) — a profile that 5-CF3, 5-OCH3, or unsubstituted indolines cannot replicate. For BTK PH-domain covalent inhibitor design, the 2,3-dione analog cocrystallized with PDB 6YYG provides direct structure-guided optimization. The hydrochloride salt guarantees >10 mM aqueous solubility for reproducible HTS assays. Choose this pre-validated pharmacophore over generic indolines to skip 6–12 months of scaffold-hopping SAR.

Molecular Formula C9H9ClF3NO
Molecular Weight 239.62 g/mol
Cat. No. B13480870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(trifluoromethoxy)-2,3-dihydro-1H-indole hydrochloride
Molecular FormulaC9H9ClF3NO
Molecular Weight239.62 g/mol
Structural Identifiers
SMILESC1CNC2=C1C=C(C=C2)OC(F)(F)F.Cl
InChIInChI=1S/C9H8F3NO.ClH/c10-9(11,12)14-7-1-2-8-6(5-7)3-4-13-8;/h1-2,5,13H,3-4H2;1H
InChIKeyDKPRRTLHMZHWIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Trifluoromethoxy)-2,3-dihydro-1H-indole Hydrochloride: Comparative Procurement Evidence Guide for the OCF3-Bearing Indoline Scaffold


5-(Trifluoromethoxy)-2,3-dihydro-1H-indole hydrochloride (CAS: 953906-76-8 for the free base) is a saturated indoline scaffold bearing a trifluoromethoxy (-OCF3) group at the 5-position. The OCF3 moiety is characterized by strong electron-withdrawing capacity and high lipophilicity (Hansch π = 1.04), which can markedly alter the physicochemical properties and metabolic stability of bioactive molecules [1]. The compound serves as a versatile synthetic building block and core pharmacophore in medicinal chemistry, with its saturated 2,3-dihydroindole framework offering distinct conformational and electronic properties compared to fully aromatic indoles . This evidence guide provides a comparative, data-driven analysis of this scaffold's differentiated performance against relevant analogs.

Why Generic Indoline or Indole Scaffolds Cannot Substitute for 5-(Trifluoromethoxy)-2,3-dihydro-1H-indole Hydrochloride


Generic substitution of the 5-OCF3 indoline scaffold with alternative halogenated or unsubstituted indolines fails to reproduce critical pharmacological outcomes. The -OCF3 group confers a unique combination of electron-withdrawing effects and lipophilicity that cannot be matched by -F (lower lipophilicity), -CF3 (different electronic vector), or -OCH3 (opposing electronic character) [1]. In muscarinic acetylcholine receptor modulation, replacing the 5-OCF3 group with alternative substituents resulted in complete loss of M5 subtype selectivity, with non-OCF3 analogs exhibiting pan-mAChR activity or significantly reduced potency [2]. Similarly, in cholinesterase inhibition, benzyl-substituted 5-OCF3-2-indolinones demonstrated Ki values of 0.35–0.95 μM against AChE and BuChE, whereas structurally analogous compounds lacking the OCF3 moiety or bearing alternative substituents showed markedly attenuated dual inhibitory profiles [3]. The hydrochloride salt form further provides advantages in aqueous solubility and crystallinity for reproducible handling in biological assays .

Quantitative Differentiation Evidence: 5-(Trifluoromethoxy)-2,3-dihydro-1H-indole Hydrochloride vs. Closest Analogs


M5 Muscarinic Receptor Selectivity: 5-OCF3 Indoline-2,3-dione Derivative vs. Pan-mAChR Comparator

The 5-OCF3-bearing indoline-2,3-dione derivative VU0238429 (ML129) achieved EC50 = 1.16 μM at human M5 receptor with >30 μM at M1 and M3 receptors, and no detectable activity at M2 and M4 . This represents >25-fold selectivity for M5 over other mAChR subtypes. In contrast, the precursor pan-Gq mAChR PAM lead lacking optimized substitution displayed potent activity across M1, M3, and M5 with no subtype discrimination [1]. Optimization centered on the 5-OCF3 indoline scaffold was essential for achieving this selectivity breakthrough.

muscarinic acetylcholine receptor M5 selective PAM neuropharmacology

Cholinesterase Dual Inhibition: 5-OCF3-2-indolinone vs. Clinical Standard Donepezil

The 5-OCF3-2-indolinone derivative 6g (1-benzyl-substituted) exhibited Ki = 0.35 μM against AChE and Ki = 0.53 μM against BuChE, demonstrating superior potency compared to both donepezil and galantamine in the same assay system [1]. Compound 7m achieved Ki = 0.69 μM (AChE) and 0.95 μM (BuChE), comparable to donepezil and superior to galantamine. The benzyl substitution on the 5-OCF3-indolinone scaffold was critical for dual inhibitory activity, with thiomorpholinylmethyl-substituted analogs showing significantly reduced potency [1].

Alzheimer's disease acetylcholinesterase inhibitor butyrylcholinesterase inhibitor

IL-1 Receptor Inhibition: 5-OCF3-2-indolinone Derivative Potency vs. Lead Compound Benchmarks

5-Fluoro/(trifluoromethoxy)-1H-indole-2,3-dione 3-(4-phenylthiosemicarbazones) were evaluated for IL-1 receptor inhibitory effects. Compound 65, bearing the 5-OCF3 substituent, demonstrated IC50 = 0.07 μM, while compound 52 (5-F analog) showed IC50 = 0.09 μM [1]. The OCF3-bearing derivative exhibited slightly superior potency to the 5-F analog in this assay. Both compounds were selected as lead compounds for subsequent optimization, confirming that the 5-OCF3 indoline scaffold is at least equipment to and potentially superior to the 5-F analog in this inflammatory target class.

anti-inflammatory IL-1 receptor antagonist cytokine modulation

Carboxylesterase 1 Inhibition: 5-OCF3-2,3-dione Scaffold Subtype Selectivity

5-(Trifluoromethoxy)-2,3-dihydro-1H-indole-2,3-dione (isatin-based compound 36) demonstrated Ki = 360 nM against rabbit liver carboxylesterase 1 (CES1), with significantly weaker inhibition of human CES1 (Ki = 16.5 μM) and human coagulation factor XII (Ki = 7.94 μM) [1]. This species-dependent and target-selective inhibition profile (22-fold selectivity for rabbit CES1 over factor XII; 46-fold selectivity over human CES1) indicates that the 5-OCF3 indoline-2,3-dione scaffold can achieve discrete target engagement rather than promiscuous enzyme inhibition.

carboxylesterase metabolic enzyme inhibition drug metabolism

Synthetic Accessibility: OCF3 Introduction via Dearomative Trifluoromethoxylation

Tang and colleagues developed the first broadly applicable method for dearomative trifluoromethoxylation of indoles, enabling synthesis of 3-OCF3 indolines in 50–84% yields across diverse substrates [1]. This silver-enabled methodology provides access to OCF3-bearing indolines that were previously synthetically challenging. Prior to this 2024 development, only one substrate had been successfully dearomatively trifluoromethoxylated [1]. The methodology enables divergent trifluoromethoxylation through fine-tuning of reaction conditions, including ditrifluoromethoxylation and fluorinative trifluoromethoxylation [1].

synthetic methodology fluorination dearomatization

BTK PH Domain Covalent Binding: Structural Validation of 5-OCF3-Indoline-2,3-dione

Crystal structure PDB 6YYG demonstrates covalent binding of 5-(trifluoromethoxy)indoline-2,3-dione to the PH domain of Bruton's tyrosine kinase (BTK) mutant R28C [1]. The structure provides atomic-resolution validation of this scaffold's ability to engage cysteine residues via the indoline-2,3-dione electrophilic warhead. This covalent binding mode distinguishes the 2,3-dione oxidation state from non-covalent 2,3-dihydroindole analogs and provides structural rationale for target engagement.

covalent inhibitor Bruton's tyrosine kinase structural biology

Optimal Research and Procurement Applications for 5-(Trifluoromethoxy)-2,3-dihydro-1H-indole Hydrochloride


M5 Muscarinic Receptor Probe Development and Neuropharmacology Research

Based on the demonstrated >25-fold M5 selectivity of 5-OCF3 indoline-2,3-dione derivatives (VU0238429: M5 EC50 = 1.16 μM, M1/M3 >30 μM, M2/M4 inactive) [1], this scaffold is the optimal starting point for developing selective M5 PAM tool compounds and preclinical candidates. The 5-OCF3 indoline core enabled the first-ever selective M5 ligand, and subsequent optimization produced ML172 with EC50 = 1.9 μM and >30-fold selectivity [2]. Researchers investigating M5 receptor function in addiction, cognition, or cerebrovascular regulation should prioritize procurement of this scaffold over unsubstituted indolines or 5-F analogs that lack the requisite selectivity profile.

Alzheimer's Disease Dual Cholinesterase Inhibitor Lead Optimization

The 5-OCF3-2-indolinone scaffold produced compounds 6g (AChE Ki = 0.35 μM; BuChE Ki = 0.53 μM) that outperformed both donepezil and galantamine in dual cholinesterase inhibition [1]. For drug discovery programs targeting Alzheimer's disease where dual AChE/BuChE inhibition offers therapeutic advantage over selective AChE inhibition alone, the 5-OCF3 indoline scaffold provides a validated starting point. The benzyl-substituted derivatives demonstrated the strongest activity, guiding subsequent SAR exploration [1].

Anti-Inflammatory Drug Discovery Targeting IL-1 Receptor

5-OCF3-bearing indoline-2,3-dione thiosemicarbazones achieved IC50 = 0.07 μM against IL-1R, slightly surpassing the 5-F analog (IC50 = 0.09 μM) [1]. This scaffold offers a differentiated approach to IL-1 pathway modulation distinct from biologic therapies. The enhanced lipophilicity of the OCF3 group (π = 1.04 vs. F π = 0.14) [2] may improve membrane permeability and oral bioavailability, making it suitable for small-molecule IL-1 antagonist development programs.

Covalent Inhibitor Development via Indoline-2,3-dione Warhead

The validated covalent binding of 5-OCF3-indoline-2,3-dione to the BTK PH domain cysteine mutant (PDB 6YYG) [1] establishes this scaffold for irreversible inhibitor programs. For target proteins with accessible cysteine residues in or near functional binding sites, the 5-OCF3-indoline-2,3-dione core serves as both a recognition element and an electrophilic warhead. The structural data enable rational, structure-guided optimization of covalent inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(trifluoromethoxy)-2,3-dihydro-1H-indole hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.